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Compound Name:
N-Cbz-N'-[(Allyloxy)carbonyl]-L-

lysine

Cat. No.: B12830562

Get Quote

Introduction & Strategic Utility
In the landscape of precision therapeutics and chemical biology, the ability to selectively modify

a specific amino acid side chain in the presence of other reactive groups is paramount. Z-

Lys(Alloc)-OH (CAS: N/A for specific isomer, generic Z-Lys derivatives vary; functionally

defined here) represents a powerful tool for orthogonal protection strategies.

This compound features two distinct protective groups on the lysine scaffold:[1]

-Cbz (Benzyloxycarbonyl, Z): A robust "capping" group stable to acidic conditions (TFA, HCl)
and mild bases (Piperidine). It is typically removed only by strong acid (HF, HBr) or catalytic
hydrogenolysis (

/Pd).

-Alloc (Allyloxycarbonyl): A versatile side-chain protector stable to acids and bases but
selectively removed via Palladium(0)-catalyzed allyl transfer.

The Strategic Advantage: Unlike standard Fmoc-Lys(Boc)-OH, which exposes the side chain

upon global acidic cleavage, Z-Lys(Alloc)-OH allows for the on-resin or in-solution exposure of
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the lysine

-amine without affecting the N-terminal protection or the rest of the peptide. This enables the
site-specific attachment of fluorophores, drugs, or PEG chains to the lysine side chain while the
N-terminus remains permanently capped (Z-group) or protected for later manipulation.

Orthogonality Map
The following diagram illustrates the stability and cleavage logic, highlighting why Z-Lys(Alloc)

enables unique workflows compared to standard derivatives.

Figure 1: Orthogonality of Cbz and Alloc groups. *Cbz is stable to Pd(0) in absence of H2.
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Experimental Workflow: The "Caged" Lysine
Strategy
This workflow describes the use of Z-Lys(Alloc)-OH to synthesize a peptide where the N-

terminus is capped with Cbz, and the side chain is modified with a functional tag (e.g., FITC or
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Biotin) before cleavage from the resin.

Phase 1: Incorporation
Z-Lys(Alloc)-OH is typically introduced as the final residue in Solid Phase Peptide Synthesis

(SPPS) or as a specific block in solution phase.

Coupling Reagents: DIC/Oxyma or HATU/DIPEA.

Note: Since the

is Cbz-protected, no further chain elongation can occur after this step (unless Cbz is
removed via harsh hydrogenolysis, which is incompatible with solid phase linkers).

Phase 2: Selective Alloc Deprotection (The Critical Step)
This step removes the Alloc group to free the

-amine, leaving the Cbz group and the peptide-resin linkage intact.

Mechanism: The Pd(PPh

)

catalyst forms a

-allyl complex with the Alloc group.[2] A scavenger (nucleophile) is required to "catch" the allyl
cation and regenerate the Pd(0) catalyst.

Caution: While Phenylsilane (

) is a common scavenger, it is a hydride donor. To ensure absolute stability of the Cbz group
(which can be reduced), Morpholine or NDMBA (1,3-dimethylbarbituric acid) are
recommended as nucleophilic scavengers.

Phase 3: Site-Specific Functionalization
With the

-amine exposed, electrophilic payloads (NHS esters, Isothiocyanates) are reacted.
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Phase 4: Global Cleavage
The peptide is cleaved from the resin (e.g., using TFA). The Cbz group remains on the N-

terminus, and the side-chain modification remains intact.

Detailed Protocols
Protocol A: Palladium-Catalyzed Alloc Removal (On-
Resin)
Use this protocol after coupling Z-Lys(Alloc)-OH to the resin-bound peptide.

Reagents Required:

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

)

].

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) OR Morpholine.

Solvent: Dichloromethane (DCM) (Strictly anhydrous/degassed).

Wash Solvent: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (Palladium chelator).

Step-by-Step Procedure:

Preparation: Swell the resin (approx. 0.1 mmol scale) in DCM for 20 minutes.

Catalyst Solution: In a vial, dissolve Pd(PPh

)

(0.1 eq, ~12 mg) and NDMBA (10 eq, ~156 mg) in 3 mL of dry, degassed DCM.

Expert Tip: Prepare this solution immediately before use. Pd(0) is air-sensitive.

Reaction: Add the catalyst solution to the resin. Shake gently under Argon/Nitrogen

protection for 30 minutes.
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Repetition: Drain the resin and repeat Step 2-3 with a fresh catalyst solution to ensure

complete deprotection.

Pd Scavenging (Crucial): Drain the resin. Wash 3x with 0.02 M DDC in DMF for 5 minutes

each.

Why? This removes residual Palladium that binds to sulfur/nitrogen atoms, which can

quench fluorescence or catalyze side reactions later. The resin should turn from

grey/brown back to its original color.

Final Wash: Wash 5x with DMF, 5x with DCM.

Validation: Perform a Kaiser Test (Ninhydrin).

Result: The resin beads should turn Deep Blue, indicating free primary amines (the

-amine of Lys).

Protocol B: Site-Specific Conjugation (Example: FITC
Labeling)
Perform this immediately after Protocol A.

Reagents:

Fluorescein Isothiocyanate (FITC).

Diisopropylethylamine (DIPEA).

DMF.[3]

Procedure:

Dissolve FITC (5 eq) and DIPEA (10 eq) in minimal DMF.

Add to the resin (containing the deprotected

-Lys side chain).
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Shake at room temperature for 2–4 hours (protect from light).

Wash resin extensively with DMF (until flow-through is colorless) and DCM.

Outcome: You now have Z-Lys(FITC)-Peptide-Resin.

Protocol C: Final Cleavage & Isolation
Treat resin with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

) for 2 hours.

Note: The Cbz group is stable to this concentration of TFA.

Precipitate in cold diethyl ether.

Lyophilize and purify via RP-HPLC.

Result: The final product is Z-Lys(FITC)-Peptide. The N-terminal Cbz acts as a lipophilic

cap, potentially improving cellular uptake or stability against aminopeptidases.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Incomplete Alloc Removal
Oxidized Pd catalyst (Black

particles).

Use fresh Pd(PPh

)

. Ensure strictly anaerobic

conditions (Argon blanket).

Cbz Removal (Unexpected)
Hydrogen generation or Pd/H2

activity.

Avoid silane scavengers (

). Switch to NDMBA or

Morpholine.

Dark Product / Metal

Contamination

Residual Palladium trapped in

peptide.

Increase DDC

(Diethyldithiocarbamate)

washes. Use "Pd scavenging

resin" on the final solution if

necessary.

Side Reactions on Trp/Met Oxidation during handling.
Include scavenger (TIS/EDT)

in the final cleavage cocktail.

Visualizing the Pathway
The following diagram summarizes the specific pathway for creating a side-chain modified

peptide using Z-Lys(Alloc).
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Figure 2: Workflow for Site-Specific Modification using Z-Lys(Alloc)-OH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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